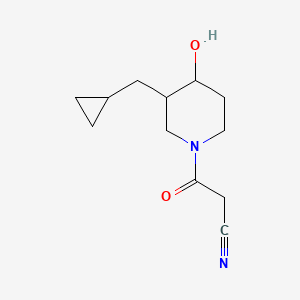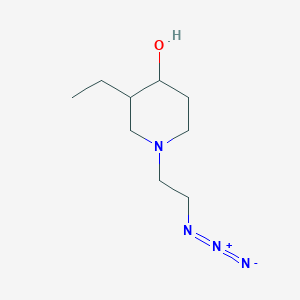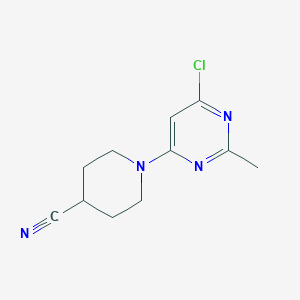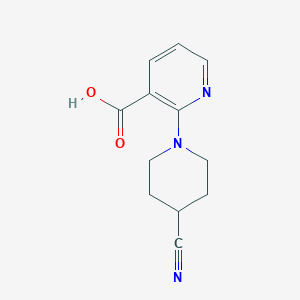
6-(1H-pyrazol-1-yl)pyridazine-3-thiol
Vue d'ensemble
Description
“6-(1H-pyrazol-1-yl)pyridazine-3-thiol” is a chemical compound that belongs to the class of pyrazolylpyridazines . Pyrazolylpyridazine is an interesting non-fused biheterocyclic system, which derivatives have a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of “6-(1H-pyrazol-1-yl)pyridazine-3-thiol” involves several steps. The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed . Hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form certain compounds . When hydrazide A reacted with ethyl isothiocyanate in anhydrous benzene, the hydrogen atom of the NH2 group was replaced, as a result of which the reaction proceeded without ring closure with the formation of compound 3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-(1H-pyrazol-1-yl)pyridazine-3-thiol” include reactions with aryl isocyanate, aryl and alkyl isothiocyanates . The reaction of hydrazide A with formic acid gave rise to the corresponding carboxylic acid . In the reaction of hydrazide A with an aqueous solution of NaNO2 in glacial acetic acid, “6-(1H-pyrazol-1-yl)pyridazine-3-thiol” was formed instead of the expected azide .Applications De Recherche Scientifique
Medicinal Chemistry
Pyrazoles, which include “6-(1H-pyrazol-1-yl)pyridazine-3-thiol”, have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals .
Drug Discovery
In the field of drug discovery, pyrazoles are frequently used due to their pharmacological properties . They exhibit a number of noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Agrochemistry
Pyrazoles are also used in agrochemistry . Their properties make them useful in the development of new agrochemicals.
Coordination Chemistry
In coordination chemistry, pyrazoles are often used due to their ability to form complexes with various metals .
Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds, which are used in various chemical reactions.
Antimicrobial Agents
A study has shown that triazolothiadiazoles, which can be synthesized from pyrazoles, have significant antimicrobial, antifungal, antibacterial, antihelmintic and anti-inflammatory activities . One specific compound, 6-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, displayed excellent antifungal activity against Candida albicans .
Synthesis of Bis(pyrazolyl)methanes
Pyrazoles can be used in the synthesis of bis(pyrazolyl)methanes . These compounds have been synthesized in high yields using ZnO nanoparticles as a recyclable and highly efficient catalyst .
Pharmaceutical Applications
The numerous pharmaceutical uses of pyrazoles have sped up the methodological advancement of pyrazole synthesis . This has led to the development of new drugs and treatments.
Orientations Futures
The future directions for “6-(1H-pyrazol-1-yl)pyridazine-3-thiol” could involve the synthesis of new potentially biologically active derivatives based on this compound . Increasing environmental requirements, as well as the possibility of pests and pathogens acquiring resistance to chemical plant protection products make it necessary to systematically replenish the arsenal of pesticides with new, more eco-friendly drugs with different mechanisms of action .
Propriétés
IUPAC Name |
3-pyrazol-1-yl-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c12-7-3-2-6(9-10-7)11-5-1-4-8-11/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCZRXXTPDAGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NNC(=S)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479167.png)




![4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1479176.png)
![azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone](/img/structure/B1479178.png)

![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B1479181.png)


